![molecular formula C21H20N4O3S B10996620 N-[4-(acetylamino)phenyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10996620.png)
N-[4-(acetylamino)phenyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of acetylamino and methylsulfanyl groups further enhances its chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the acetylamino and methylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form alcohol derivatives.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The acetylamino and methylsulfanyl groups play crucial roles in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Temozolomide: A compound with a similar pyridazinone core, used as an anticancer agent.
Phenylethylamine derivatives: Compounds with similar structural motifs, known for their biological activities.
Uniqueness
N-[4-(acetylamino)phenyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
N-[4-(acetylamino)phenyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C_{16}H_{18}N_{4}O_{2}S
- Molecular Weight : 342.41 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluating various derivatives showed that compounds similar in structure to this compound exhibited significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
- Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death in tumor cells. Studies utilizing acridine orange/ethidium bromide staining methods demonstrated increased apoptotic cells upon treatment with the compound.
- Inhibition of DNA Synthesis : MTT assays indicated that this compound significantly reduced DNA synthesis in treated cancer cells.
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound causes G0/G1 phase arrest, preventing cancer cells from proliferating.
Case Studies
Study | Findings |
---|---|
Study 1 | Evaluated the anticancer effects on A549 and C6 cell lines; significant reduction in cell viability observed (p < 0.05). |
Study 2 | Investigated apoptosis mechanisms; confirmed activation of caspase-3 and caspase-9 pathways post-treatment. |
Study 3 | Analyzed cell cycle effects; G0/G1 phase arrest noted in treated cells, correlating with decreased proliferation rates. |
Properties
Molecular Formula |
C21H20N4O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-14(26)22-16-5-7-17(8-6-16)23-20(27)13-25-21(28)12-11-19(24-25)15-3-9-18(29-2)10-4-15/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
QGVPYYFUFNQPAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
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